molecular formula C13H14ClN3O B2628208 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile CAS No. 2199384-94-4

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile

Cat. No.: B2628208
CAS No.: 2199384-94-4
M. Wt: 263.73
InChI Key: BNJINEHBVLSWJT-UHFFFAOYSA-N
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Description

6-{1-Azabicyclo[222]octan-3-yloxy}-5-chloropyridine-3-carbonitrile is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1-Azabicyclo[2.2.2]octane core: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.

    Attachment of the pyridine ring: This step often involves a nucleophilic substitution reaction where the bicyclic amine reacts with a chloropyridine derivative.

    Introduction of the carbonitrile group: This can be done through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: A related compound with a similar core but different functional groups.

Uniqueness

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile is unique due to its specific combination of a bicyclic core, a chloropyridine ring, and a carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-5-9(6-15)7-16-13(11)18-12-8-17-3-1-10(12)2-4-17/h5,7,10,12H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJINEHBVLSWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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